Retrorsine-D4
Description
Overview of Pyrrolizidine (B1209537) Alkaloids (PAs) in Scientific Inquiry
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by thousands of plant species worldwide. researchgate.netmsu.edu These compounds serve as a defense mechanism for plants against herbivores. msu.edunih.gov Structurally, PAs are esters composed of a necine base, which contains a pyrrolizidine nucleus, and one or more necic acids. researchgate.netnih.gov To date, over 660 different PAs have been identified. mdpi.com
Scientific interest in PAs is significant due to their presence in the human food chain. nih.gov Contamination can occur in various food products, including honey, milk, grains, eggs, and herbal teas. mdpi.comwikipedia.org A significant portion of these alkaloids, particularly the 1,2-unsaturated PAs, are known to be hepatotoxic (damaging to the liver) and have been shown to be genotoxic and carcinogenic in animal studies. researchgate.netmdpi.com This has prompted extensive research into their detection, quantification, and the assessment of risks to human health. mdpi.comwikipedia.org
Significance of Deuterated Analogs in Chemical and Biological Research
In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), precision and accuracy are of utmost importance. clearsynth.com Deuterated analogs, also known as isotopically labeled internal standards, are crucial tools for achieving reliable results. clearsynth.commonadlabtech.com These are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (D). clearsynth.com
The key advantage of using a deuterated analog as an internal standard is that it is chemically identical to the analyte of interest but has a different molecular weight due to the presence of deuterium. monadlabtech.compubcompare.ai This allows it to be distinguished from the non-labeled compound by the mass spectrometer. clearsynth.com When a known amount of the deuterated standard is added to a sample at the beginning of the analytical process, it experiences the same processing variations, such as extraction inefficiencies, sample loss, and matrix effects, as the target analyte. scioninstruments.com By comparing the signal of the analyte to the signal of the internal standard, researchers can accurately quantify the amount of the target compound in the original sample, compensating for these potential errors. clearsynth.comscioninstruments.com This technique significantly enhances the precision, accuracy, and reliability of quantitative measurements. clearsynth.commonadlabtech.com
Rationale for Dedicated Research on Retrorsine-D4
Retrorsine (B1680556) is a specific type of pyrrolizidine alkaloid found in various plant species, including those of the Senecio and Crotalaria genera. sigmaaldrich.comunigoa.ac.in It is recognized for its hepatotoxic properties. sigmaaldrich.com Given the potential for human exposure to retrorsine through contaminated food and herbal products, accurate and sensitive analytical methods are essential for monitoring its presence. mdpi.comresearchgate.net
This compound is the deuterated analog of retrorsine, meaning it has the same chemical structure but with four deuterium atoms incorporated. pharmaffiliates.com The dedicated research and synthesis of this compound are driven by the need for a reliable internal standard for the quantitative analysis of retrorsine. pharmaffiliates.comchemicalbook.com The use of this compound in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise quantification of retrorsine in complex matrices such as food, feed, and biological samples. pubcompare.airesearchgate.net This high level of accuracy is critical for regulatory monitoring, food safety assessments, and toxicological studies. rsc.org
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C18H21D4NO6 |
| Molecular Weight | 355.42 g/mol |
| CAS Number | Not Available |
| Appearance | Not Available |
| Storage Conditions | 2-8°C Refrigerator |
Data sourced from Pharmaffiliates. pharmaffiliates.com
Synthesis and Characterization
The synthesis of deuterated compounds like this compound is a specialized process. resolvemass.ca Common methods for introducing deuterium into a molecule include hydrogen-deuterium exchange reactions, often using deuterium oxide (D2O) as the deuterium source in the presence of a catalyst, or the direct addition of deuterium gas. resolvemass.caansto.gov.au More advanced techniques involve multi-step organic synthesis starting from deuterated building blocks. ansto.gov.au For complex molecules like PAs, the synthesis can be intricate, sometimes involving the hydrolysis of a parent alkaloid to its necine base (retronecine in this case) and necic acid, followed by re-esterification with a deuterated component or exchange reactions under specific conditions. unigoa.ac.in
Once synthesized, the characterization of this compound is crucial to confirm its identity, purity, and the extent and location of deuterium labeling. A suite of analytical techniques is employed for this purpose:
Mass Spectrometry (MS) : This is a primary tool used to confirm the molecular weight of the deuterated compound, verifying the incorporation of the four deuterium atoms. ansto.gov.auresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H (proton) and ²H (deuterium) NMR are used to determine the specific sites of deuteration within the molecule and to assess the isotopic purity. ansto.gov.aumarquette.edu
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the chemical purity of the compound, ensuring it is free from non-deuterated retrorsine and other impurities. ansto.gov.auiastate.edu
Applications in Research
The primary and most significant application of this compound is as an internal standard in analytical chemistry. pharmaffiliates.com Its use is particularly vital in quantitative methods that employ mass spectrometry, such as LC-MS/MS. pubcompare.airesearchgate.net
When analyzing for pyrrolizidine alkaloids in complex samples like herbal medicines, honey, or tea, matrix effects can significantly interfere with the measurement of the target analyte. clearsynth.comresearchgate.net These effects, caused by other components in the sample, can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate results. clearsynth.com
By adding a known quantity of this compound to the sample before extraction and analysis, these variations can be corrected. scioninstruments.com Since this compound is structurally and chemically almost identical to retrorsine, it behaves similarly during sample preparation and analysis. monadlabtech.com Therefore, any signal suppression or enhancement that affects the native retrorsine will affect the deuterated standard to the same degree. scioninstruments.com The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response, thereby nullifying the matrix effects and improving the accuracy and reliability of the quantification. clearsynth.comscioninstruments.com This approach is fundamental for the robust validation of analytical methods and for ensuring the quality control of results in regulatory and research laboratories. monadlabtech.com
Properties
Molecular Formula |
C₁₈H₂₁D₄NO₆ |
|---|---|
Molecular Weight |
355.42 |
Synonyms |
(3Z,5R,6S,14aR,14bR)-3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methyl-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione-D4; _x000B_12,18-Dihydroxy-senecionan-11,16-dione-D4; NSC 107659-D4; Retrorsin-D4; [5R-(3Z,5R |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation for Retrorsine D4
Strategies for the Total Synthesis of Retrorsine (B1680556) and its Deuterated Variants
The synthesis of Retrorsine-D4 is not a trivial process and relies on principles established through the total synthesis of its non-labeled counterpart and related pyrrolizidine (B1209537) alkaloids. These synthetic endeavors are complex, often involving numerous steps to build the characteristic bicyclic necine base and attach the macrocyclic necic acid. drugfuture.comresearchgate.net
The precise placement of deuterium (B1214612) atoms within the retrorsine molecule is paramount for its application in mechanistic and quantitative studies. Research has demonstrated that highly stereoselective and regioselective labeling can be achieved by utilizing chirally deuterated precursors in biosynthetic or chemo-enzymatic systems.
The biosynthesis of the retronecine (B1221780) core of retrorsine involves a series of enzymatic reactions that exhibit high stereospecificity. For instance, studies using deuterated samples of putrescine, a key precursor, have elucidated the stereochemistry of several steps in the biosynthetic pathway. mdpi.comresearchgate.net
Key findings from these studies include:
The oxidation of putrescine to 4-aminobutanal (B194337) occurs with the stereospecific loss of the pro-S hydrogen.
The reduction of the imine intermediate formed during homospermidine synthesis proceeds via hydride attack on a specific face of the molecule (the C-si-face), determining the stereochemistry at the newly formed chiral center.
Hydroxylation at C-7 of the necine base proceeds with retention of configuration.
The formation of the 1,2-double bond in retronecine involves the specific removal of the pro-S hydrogen at C-2.
By feeding organisms or enzyme systems with putrescine that is chirally labeled with deuterium at specific positions, researchers can control the final location of the deuterium atoms in the retrorsine molecule. For example, (R)-[1-²H₁]putrescine yields retrorsine labeled at four distinct positions (C-3β, C-5α, C-8α, and C-9pro-S), whereas (S)-[1-²H₁]putrescine leads to labeling at only the C-3α and C-5β positions. This precise control is essential for using the resulting deuterated alkaloid to probe specific enzymatic mechanisms or for use as an internal standard where the label must be in a non-exchangeable position.
A simple and efficient method for deuterium labeling has also been demonstrated for pyrroline (B1223166) N-oxides, which are versatile building blocks in the synthesis of pyrrolizidine skeletons. researchgate.net Selective deuterium incorporation can be achieved through a base-catalyzed hydrogen/deuterium (H/D) exchange in D₂O under mild conditions, offering a chemical route to labeled precursors. researchgate.net
The successful synthesis of this compound hinges on the availability of appropriately deuterated precursors. The primary precursor for the necine base is putrescine, while the necic acid portion is derived from amino acids like isoleucine. gla.ac.uk Synthetic routes have been developed to produce these precursors with deuterium labels at various positions. gla.ac.uk
Examples of synthesized deuterated precursors include:
[1,1,4,4-²H₄]putrescine and [2,2,3,3-²H₄]putrescine: These are typically synthesized from succinonitrile (B93025) by exchanging its hydrogens for deuterium, followed by reduction.
[1,1-²H₂]putrescine: Prepared by the catalytic reduction of 4-phthalimidobutyronitrile (B1331353) using deuterium gas.
(R)-[1-²H₁]putrescine and (S)-[1-²H₁]putrescine: These chiral precursors are often produced enzymatically. For instance, the decarboxylation of L-ornithine in D₂O using L-ornithine decarboxylase yields (R)-[1-²H₁]putrescine.
DL-[3,4-²H₅]-2-aminobutanoic acid: This deuterated amino acid, a precursor to some necic acids, has been synthesized from diethyl acetamidomalonate. gla.ac.uk
The design and synthesis of these precursors are often tailored to specific research questions, allowing for the introduction of deuterium at desired locations to study biosynthetic pathways or create stable internal standards. gla.ac.ukacs.org
Table 1: Examples of Deuterated Precursors for Pyrrolizidine Alkaloid Synthesis
| Precursor Name | Synthetic Method Highlight | Reference |
|---|---|---|
| [1,1,4,4-²H₄]putrescine | Deuterium exchange on succinonitrile followed by reduction. | , |
| (R)-[1-²H₁]putrescine | Enzymatic decarboxylation of L-ornithine in D₂O. | |
| (S)-[1-²H₁]putrescine | Enzymatic decarboxylation of [2-²H]-DL-ornithine in H₂O. | |
| DL-[3,4-²H₅]-2-aminobutanoic acid | Synthesized from diethyl acetamidomalonate. | gla.ac.uk |
The total chemical synthesis of retrorsine is a significant challenge that involves constructing the complex macrocyclic diester structure. drugfuture.comresearchgate.net The synthesis of a deuterated derivative like this compound would follow a similar multistep pathway, incorporating deuterated building blocks at appropriate stages. Such a route can be broken down into the synthesis of the two main components: the deuterated retronecine core and the deuterated necic acid, followed by their esterification.
The general strategy involves:
Synthesis of a Deuterated Necine Base: A key intermediate is the retronecine core. Total synthesis of retronecine has been achieved through various routes. drugfuture.comresearchgate.net To create a D4 variant, one would start with a deuterated precursor, such as [1,1,4,4-²H₄]putrescine, and carry it through the synthetic sequence that builds the pyrrolizidine ring system.
Synthesis of the Necic Acid: The dicarboxylic acid portion of retrorsine would be synthesized separately. If labeling is desired in this part of the molecule, deuterated starting materials for the acid synthesis would be required.
Macrocyclization: The final and often most challenging step is the coupling of the deuterated necine base with the necic acid to form the 12-membered macrocyclic diester ring of retrorsine. rsc.org
Given the complexity, computer-aided synthesis planning (CASP) tools are increasingly being used to design and optimize such multistep routes, although the synthesis of complex natural products remains a significant undertaking. arxiv.orgnih.govibm.com
Precursor Design and Synthesis for Deuterated Alkaloid Production
Chemical Transformation and Derivatization Research of this compound
Once synthesized, this compound can be chemically modified to produce other valuable deuterated compounds, such as metabolite analogs. These derivatives are crucial tools for studying the metabolic activation and disposition of retrorsine.
In biological systems, retrorsine is metabolized by cytochrome P450 enzymes into various products, including retrorsine-N-oxide and reactive pyrrolic metabolites like 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). researchgate.net The synthesis of deuterated versions of these metabolites is important for their use as analytical standards.
Retrorsine-N-oxide-D4 is a key derivative. It is a known metabolite and can be synthesized in the laboratory. researchgate.netcymitquimica.com The synthesis typically involves the controlled oxidation of the tertiary amine in the this compound molecule. Retrorsine-N-oxide-D4 is available commercially as a reference material, which underscores its importance in quantitative analytical methods for monitoring pyrrolizidine alkaloid levels in various matrices. aoac.org
Table 2: Key Deuterated Derivatives of Retrorsine
| Derivative Name | Formula | Significance | Reference |
|---|---|---|---|
| Retrorsine-N-oxide-D4 | C₁₈H₂₁D₄NO₇ | A major metabolite of retrorsine; used as an analytical standard. | cymitquimica.com, aoac.org |
Deuterium-labeled compounds like this compound are invaluable as research probes, primarily in two areas: as internal standards for mass spectrometry and for elucidating metabolic pathways. researchgate.netacs.org
Internal Standards: In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SILS) is essential for accurate quantification. acs.org this compound and its derivatives, such as Retrorsine-N-oxide-D4, serve this purpose. aoac.org Because they are chemically identical to the analyte but have a different mass, they can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response. researchgate.net
Metabolic Probes: The genotoxicity of retrorsine is linked to its metabolic activation to reactive pyrrolic species that can form DNA adducts. researchgate.netscispace.com By using this compound, researchers can trace the metabolic fate of the alkaloid in vivo and in vitro. The deuterium labels act as a tag, allowing for the identification of metabolites and DNA adducts through mass spectrometry without the need for radioactive labels. researchgate.net This helps in understanding the mechanisms of toxicity and carcinogenesis associated with retrorsine exposure. scispace.comresearchgate.net While specific "conjugates" for probes are not detailed in the literature, the use of the deuterated molecule itself as a probe to study conjugation reactions (e.g., with glutathione) or binding to macromolecules like DNA is a primary application.
Synthesis of Oxidized Forms and Metabolite Analogs (e.g., N-oxide-D4)
Optimization of Deuterium Incorporation Efficiency and Purity
The successful synthesis of this compound hinges on the optimization of reaction conditions to maximize both the efficiency of deuterium incorporation and the chemical and isotopic purity of the final product. Key parameters that are typically manipulated include the choice of catalyst, the nature of the deuterium source, reaction temperature, and reaction time.
Catalyst and Ligand Selection: The catalytic system is paramount for achieving high regioselectivity and efficiency. Different transition metals and their associated ligands can target different C-H bonds. For example, iridium-based catalysts are known for directing HDE, and the choice of ligand can fine-tune the catalyst's activity and prevent unwanted side reactions. acs.org Optimization involves screening a variety of catalysts to find one that provides the highest deuterium incorporation at the desired positions with minimal degradation of the starting material.
Deuterium Source and Reaction Conditions: Deuterium oxide (D₂O) is a common and cost-effective deuterium source. rsc.org However, other sources like deuterated solvents (e.g., deuterated chloroform, methanol-d4) can also be used. pharmacompass.com The reaction temperature is a critical factor; while higher temperatures can increase the rate of HDE, they can also lead to reduced selectivity and potential degradation of the thermally sensitive alkaloid structure. rsc.orgmdpi.com A systematic study of temperature effects is necessary to find an optimal balance. The following table illustrates hypothetical optimization data for a catalytic HDE reaction, demonstrating how varying these parameters can influence the outcome.
| Entry | Catalyst (mol%) | Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd/C (10) | D₂O | 80 | 12 | 65 | 70 |
| 2 | [Ir(cod)Cl]₂ (5) | D₂O | 60 | 24 | 85 | 75 |
| 3 | Mn(CO)₅Br (10) | D₂O | 60 | 16 | 92 | 88 |
| 4 | Mn(CO)₅Br (10) | D₂O | 80 | 16 | 94 | 81 |
| 5 | Mn(CO)₅Br (10) | Methanol-d4 | 60 | 16 | 88 | 85 |
This table is for illustrative purposes only and presents hypothetical data based on established chemical principles for reaction optimization.
Purification and Purity Analysis: After the deuteration reaction, achieving high purity is essential, especially since this compound is often used as an internal standard for quantitative analysis. acs.org The purification process for alkaloids typically involves a combination of extraction and chromatographic techniques. nih.gov
Initially, the crude reaction mixture is subjected to an acid-base extraction to separate the basic alkaloid from non-basic impurities. mdpi.com This is followed by chromatographic purification. High-performance liquid chromatography (HPLC) is a powerful tool for isolating the desired deuterated product from any remaining starting material (Retrorsine) and potential byproducts. nih.gov The choice of stationary and mobile phases is optimized to achieve the best separation. mdpi.com
The chemical and isotopic purity of the final product is confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation by analyzing the isotopic distribution of the molecular ion peak. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ²H-NMR, is invaluable for confirming the exact location of the deuterium labels by observing the disappearance of proton signals and the appearance of deuterium signals, respectively.
Advanced Analytical Methodologies Employing Retrorsine D4
Mass Spectrometry-Based Quantification Techniques Utilizing Retrorsine-D4
Mass spectrometry (MS) is the cornerstone for the trace-level detection of PAs in complex matrices. When coupled with chromatographic separation, MS-based methods offer unparalleled sensitivity and selectivity. The incorporation of stable isotope-labeled internal standards like this compound is a key element of robust quantification strategies.
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods with Stable Isotope Internal Standards
The use of stable isotope dilution analysis (SIDA) with LC-MS/MS is the gold standard for the accurate quantification of chemical contaminants, including PAs. In this approach, a known quantity of a stable isotope-labeled analogue of the analyte, such as this compound, is added to the sample at the beginning of the analytical procedure. rsc.org Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during extraction, cleanup, and ionization, thereby providing a reliable basis for correction and accurate quantification. rsc.org
LC-MS/MS methods are developed to simultaneously detect and quantify multiple PAs. nih.govlcms.cz These methods are validated for parameters including linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For instance, a method for determining 28 PAs in honey and herbal tea was validated with LOQs below the minimum requirements set by regulatory bodies like the German Federal Office of Consumer Protection and Food Safety (BVL). lcms.cz The use of matrix-matched calibration is often employed to compensate for matrix effects in the electrospray ionization source. lcms.cz
In a typical LC-MS/MS workflow, specific precursor-to-product ion transitions for both the native analyte (e.g., retrorsine) and the deuterated internal standard (this compound) are monitored in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used for quantification. The development of these methods involves the careful optimization of MS parameters, such as collision energy and ion source settings, to achieve maximum sensitivity. mdpi.com
Table 1: Example MRM Transitions for Pyrrolizidine (B1209537) Alkaloids in LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| Retrorsine (B1680556) | 352.2 | 136.1 | 120.1 |
| This compound (hypothetical) | 356.2 | 140.1 | 124.1 |
| Senecionine | 336.2 | 136.1 | 120.1 |
| Lycopsamine | 300.2 | 120.1 | 94.1 |
| Echimidine | 398.2 | 138.1 | 120.1 |
This table shows representative MRM transitions for common PAs. The transitions for this compound are hypothetical, assuming a +4 Da shift in the precursor and corresponding fragments. Actual fragments would depend on the location of the deuterium (B1214612) labels.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Alkaloids
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for PA analysis, often employing a "sum parameter" approach. d-nb.infocapes.gov.br This method is particularly useful because it addresses the challenge of having to quantify hundreds of individual PAs, for which analytical standards are often unavailable. uni-kiel.de The procedure involves converting all 1,2-unsaturated PAs within a sample into a common backbone structure, such as retronecine (B1221780) or heliotridine, through chemical reduction. d-nb.inforesearchgate.net These derivatives are then silylated to increase their volatility for GC analysis. capes.gov.br
The total PA content is then expressed as a single value, for instance, in "retronecine equivalents". capes.gov.br The use of an internal standard is crucial for the reliability of this method. While non-deuterated PAs like heliotrine (B1673042) have been used, a deuterated standard like this compound would be ideal. capes.gov.br After being subjected to the same chemical reduction and derivatization process, it would yield a deuterated version of the final backbone derivative, allowing for accurate correction of variations throughout the multi-step sample preparation process.
GC-MS analysis is typically performed in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity. capes.gov.br The mass spectra of PA derivatives show characteristic fragmentation patterns, with common ions such as m/z 136, 120, and 93 being indicative of the pyrrolizidine structure. scielo.brresearchgate.net
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF), Q-TOF, or Orbitrap, is indispensable for the identification of unknown metabolites. ijpras.comchromatographyonline.com HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental composition of a molecule. thermofisher.comhpst.cz This capability is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
In the context of retrorsine, HRMS is used to identify its metabolic products in biological systems. For example, HRMS combined with NMR was used to determine the structure of a newly identified reactive metabolite of retrorsine, (3H-pyrrolizin-7-yl)methanol. nih.gov The use of this compound is highly advantageous in such studies. By comparing the mass spectra of metabolites from samples treated with native retrorsine versus this compound, researchers can easily pinpoint drug-related metabolites by looking for the characteristic mass shift imparted by the deuterium labels. This helps to differentiate them from endogenous molecules in the complex biological matrix. wur.nl HRMS can also be used to investigate the transformation and degradation of PAs during food processing. wur.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Labeling Pattern Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful structural elucidation tool that can precisely determine the location of isotopes within a molecule. Specifically, ²H NMR spectroscopy is used to establish the deuterium labeling pattern in compounds like this compound. rsc.org While modern this compound is produced synthetically, early studies on the biosynthesis of retrorsine in Senecio isatideus plants using deuterated precursors provide direct insight into the application of this technique. rsc.org
In these studies, plants were fed putrescine that was deuterated at specific positions. The resulting retrorsine was isolated, and its ²H NMR spectrum was recorded. The chemical shifts in the ²H NMR spectrum correspond directly to the positions of the deuterium atoms in the retrorsine molecule. rsc.org This allowed researchers to map the biosynthetic pathway and understand the stereochemistry of the enzymatic processes involved. For example, feeding the plants [2,2,3,3-²H₄]putrescine resulted in retrorsine being labeled with deuterium at positions C-2, C-6, and C-7. rsc.org The presence of a deuterium label at C-7 was significant, as it demonstrated that the introduction of the hydroxyl group at this position occurs with retention of the hydrogen atom, ruling out a keto-intermediate mechanism. rsc.org
Table 2: Elucidation of Deuterium Labeling in Retrorsine via ²H NMR Spectroscopy (Biosynthetic Studies)
| Deuterated Precursor Fed to Plant | Observed ²H Labeling Positions in Retrorsine | Key Finding |
|---|---|---|
| [2,2,3,3-²H₄]putrescine | C-2, C-6α, C-6β, C-7α | Hydroxylation at C-7 does not involve a keto intermediate. rsc.org |
| [1,1,4,4-²H₄]putrescine | C-3α, C-3β, C-9 (pro-S) | Revealed stereospecificity of hydride attack on an aldehyde precursor. rsc.org |
| (R)-[1-²H₁]putrescine | C-3β, C-5α, C-8α, C-9 (pro-S) | Demonstrated the stereochemical course of multiple steps in the biosynthetic pathway. rsc.org |
| (S)-[1-²H₁]putrescine | C-3α, C-5β | Confirmed stereospecific hydrogen removal and addition at different steps. rsc.org |
This table summarizes the findings from biosynthetic studies where ²H NMR was used to determine the labeling pattern in retrorsine. The principles are directly applicable to confirming the labeling pattern of synthetically produced this compound.
The same principles are applied to confirm the structure and isotopic purity of synthetically produced this compound. By comparing the ¹H and ²H NMR spectra of the labeled and unlabeled compounds, the exact positions and extent of deuterium incorporation can be verified.
Chromatographic Separation Technologies for this compound and Analogs
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it resolves the target analytes from matrix interferences and isomeric compounds.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
Ultra-High Performance Liquid Chromatography (UHPLC) has become the preferred separation technique for PA analysis due to its significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. thieme-connect.com UHPLC systems utilize columns packed with sub-2 µm particles, which leads to improved separation efficiency. nih.gov
The development of a UHPLC method for this compound and its analogs involves the optimization of several key parameters to achieve good peak shape and resolution for a wide range of PAs, which vary in polarity and structure. nih.gov Typical methods employ reversed-phase chromatography.
Table 3: Common UHPLC Method Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 or HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm) | mdpi.comnih.gov |
| Mobile Phase A | Water with an additive like 0.1% formic acid or 5 mM ammonium (B1175870) formate | mdpi.comnih.gov |
| Mobile Phase B | Methanol or Acetonitrile, often with the same additive as mobile phase A | mdpi.comnih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Gradient Elution | A gradient from low to high percentage of organic mobile phase (B) over 10-15 minutes is common to elute PAs with a wide range of polarities. | mdpi.comnih.gov |
This table outlines typical starting conditions for developing a UHPLC method for the separation of PAs, including retrorsine and its deuterated analog.
The goal is to develop a robust method that can separate numerous PAs and their N-oxides, including isomers, within a single run. nih.govlcms.cz For a stable isotope dilution assay, this compound ideally co-elutes with native retrorsine, as they are distinguished by their mass-to-charge ratio in the mass spectrometer. The successful development of a UHPLC method is crucial for providing reliable data to support food safety and toxicological studies. nih.gov
Advanced Sample Preparation and Extraction Techniques for Deuterated PAs
The accurate quantification of pyrrolizidine alkaloids (PAs) in complex matrices necessitates robust and efficient sample preparation and extraction methodologies. The use of deuterated internal standards like this compound is integral to this process, but their effectiveness is contingent upon the quality of the sample extract. The primary goals of sample preparation are to isolate the target PAs from the matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. chromatographyonline.com Advanced techniques such as Solid-Phase Extraction (SPE) and variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely employed. nih.gov
Solid-Phase Extraction (SPE) is a dominant technique for the cleanup of PA extracts due to its efficiency in removing matrix components like pigments and sugars that can interfere with analysis. nih.gov The selection of the SPE sorbent is critical and is based on the chemical properties of the target PAs and the matrix. Strong cation exchange (SCX) cartridges are particularly effective as they can retain the basic PAs and their N-oxides, allowing for a stringent washing procedure to remove neutral and acidic interferences. nih.gov Reversed-phase cartridges, such as C18 or hydrophilic-lipophilic balanced (HLB) polymers, are also commonly used. researchgate.netsciex.com
The extraction process typically begins with a solid-liquid extraction using an acidified aqueous solvent, often a dilute sulfuric acid solution, to protonate the PAs and facilitate their transfer into the liquid phase. nih.govsciex.com Following extraction, the pH may be adjusted before the sample is loaded onto the conditioned SPE cartridge. bund.de After washing, the PAs are eluted with a solvent, often a methanolic solution containing a small amount of a base like ammonia, to neutralize the analytes for elution.
The table below outlines representative SPE protocols used for the extraction of PAs from different matrices.
| Parameter | Protocol 1: Tea/Herbs | Protocol 2: Honey researchgate.net | Protocol 3: Plant Material bund.de |
|---|---|---|---|
| Initial Extraction | 1 g sample with 20 mL of 50 mM H₂SO₄ in H₂O:MeOH (1:1) | 200 mg sample with 2.0 mL of 0.05 M H₂SO₄ | 2.5 g sample with 25 mL of 0.05 M H₂SO₄ |
| SPE Cartridge | Oasis MCX (Mixed-Mode Cation Exchange) | Strong Cation Exchange (SCX) | C18 (Reversed-Phase) |
| Conditioning | 3 mL MeOH, then 3 mL H₂O | Not specified | 5 mL MeOH, then 5 mL H₂O |
| Sample Loading | 2 mL of supernatant | Full extract after adding internal standard | 10 mL of neutralized extract filtrate |
| Washing Step | Not specified | Not specified | 2 x 5 mL of H₂O |
| Elution | Not specified | Not specified | 2 x 5 mL MeOH |
| Final Step | Concentration and reconstitution | Derivatization and analysis | Evaporation and reconstitution in 1 mL MeOH/H₂O (5/95) |
The QuEChERS methodology, while more commonly associated with pesticide residue analysis, is also being adapted for PA analysis due to its high throughput and reduced solvent consumption. nih.govresearchgate.net This procedure typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step induced by the addition of salts. A subsequent dispersive SPE (dSPE) step is used for cleanup, where a small amount of sorbent is mixed directly with the extract to remove interferences. researchgate.net
Method Validation and Quality Control for Deuterated Pyrrolizidine Alkaloid Analysis
Method validation is a critical requirement for any quantitative analytical procedure, ensuring that the method is reliable, reproducible, and fit for its intended purpose. clearsynth.comgtfch.org For the analysis of PAs using deuterated internal standards like this compound, validation establishes the performance characteristics of the assay and ensures the accuracy of the reported data. mdpi.com Key parameters evaluated during method validation include precision, accuracy, sensitivity, linearity, and specificity. gtfch.orgmdpi.com Quality control (QC) involves the routine analysis of QC samples at different concentrations to monitor the method's performance over time and ensure the validity of results for each batch of samples. gtfch.org
Precision, Accuracy, and Sensitivity Assessment of Deuterated Standards
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). gtfch.orgmdpi.com For PA analysis, precision is assessed at different concentration levels, including near the limit of quantification. Methods employing deuterated internal standards generally achieve high precision, with RSD values typically below 15%. mdpi.com
Accuracy is the closeness of the mean of a set of results to the actual or true value. It is often evaluated through recovery studies, where a blank matrix is spiked with a known amount of the analyte and the percentage of the analyte recovered is calculated. mdpi.com The use of a deuterated standard like this compound helps to correct for analyte loss during sample processing, leading to high accuracy, with recoveries often in the range of 70-120%. researchgate.netmdpi.com
Sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. gtfch.orgmdpi.com The high selectivity of tandem mass spectrometry (MS/MS) combined with effective sample preparation allows for very low detection limits for PAs, often in the sub-µg/kg range for complex food matrices. mdpi.com
The table below presents typical validation data for the analysis of PAs in various matrices, illustrating the performance metrics achievable with methods that utilize deuterated internal standards.
| Matrix | Analyte Group | Accuracy (Recovery %) | Precision (%RSD) | LOQ (µg/kg) | Reference |
|---|---|---|---|---|---|
| Honey | 24 PAs | 64.5–112.2% | <15% | 0.05–1.00 | mdpi.com |
| Tea | 24 PAs | Not Specified | <15% | 0.1–2.5 | mdpi.com |
| Green Tea | 35 PAs | Excellent (not quantified) | Excellent (not quantified) | 0.6 (individual) | |
| Honey | Total Retronecine-type PAs | 69-104% | Not Specified | 0.3 | researchgate.net |
| Herbal Products | Total Retronecine-type PAs | Not Specified | Not Specified | 0.3 (fresh weight) | researchgate.net |
Matrix Effects Evaluation in Quantitative Deuterated Retrorsine Analysis
Matrix effects are a significant challenge in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). They are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. myadlm.org
The primary role of a stable isotope-labeled internal standard, such as this compound, is to compensate for these matrix effects. clearsynth.com Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it is assumed to experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be largely canceled out.
However, the correction is not always perfect. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and its deuterated standard. If this separation causes the two compounds to elute in regions of differing ion suppression, the internal standard may not fully compensate for the matrix effect on the analyte, leading to biased results. myadlm.org
Therefore, a thorough evaluation of matrix effects is a mandatory part of method validation. This is typically done by comparing the response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a pure solvent.
The Matrix Effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
An ME value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. While the absolute ME can be significant, the crucial factor when using a deuterated standard is the consistency of the ME between different sources of the same matrix. The standard deviation of the matrix effect across at least six different matrix lots should be evaluated. For methods using deuterated internal standards, a standard deviation of the matrix effect of ≤25% is often considered acceptable. gtfch.org
| Parameter | Definition | Calculation | Acceptance Criterion gtfch.org |
|---|---|---|---|
| Matrix Effect (ME) | Measures the degree of ion suppression or enhancement caused by the matrix. | (Analyte response in post-extraction spike / Analyte response in neat solvent) x 100 | Average ME should ideally be between 75-125%. |
| Internal Standard-Normalized ME | Measures the ME after correction by the deuterated internal standard. | (Analyte/IS ratio in post-extraction spike / Analyte/IS ratio in neat solvent) x 100 | Closer to 100% indicates better compensation. |
| Precision of ME | Measures the variability of the matrix effect across different lots of the same matrix. | Relative Standard Deviation (RSD) of the ME from ≥6 different matrix sources. | RSD ≤ 25% when using a deuterated internal standard. |
Mechanistic Studies of Retrorsine Metabolism and Interaction Utilizing Deuterated Tracers
Elucidation of Metabolic Activation Pathways in In Vitro Systems
In vitro systems, particularly those employing subcellular fractions, provide a controlled environment to dissect the enzymatic processes involved in the bioactivation of retrorsine (B1680556).
Enzymatic Biotransformation Studies in Subcellular Fractions (e.g., Microsomal Assays)
Microsomal assays are a cornerstone for studying the metabolism of xenobiotics like retrorsine. These preparations, rich in cytochrome P450 (CYP) enzymes, are used to simulate the initial steps of liver metabolism. nih.gov When retrorsine is incubated with rat liver microsomes, it undergoes enzymatic biotransformation to produce key metabolites. repec.orgnih.gov
Studies have shown that the metabolism of retrorsine in liver microsomes from F344 female rats yields two primary metabolites: 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) and retrorsine-N-oxide. repec.org The formation of these metabolites is an enzyme-dependent process, confirmed by control experiments where the absence of the necessary cofactor, NADPH, prevents their formation. nih.gov The rate of formation for DHP has been measured at approximately 4.8 ± 0.1 nmol/mg/min, while retrorsine-N-oxide is formed at a higher rate of 17.6 ± 0.5 nmol/mg/min. repec.org The use of deuterated standards in such assays is crucial for accurate quantification, as it allows for correction of matrix effects like ion suppression or enhancement during analysis.
The stability of the parent compound and its metabolites can also be assessed in these systems. For instance, the stability of PAs in buffer without enzymes confirms that the observed transformation is indeed enzymatic. nih.gov Furthermore, microsomal systems can be adapted to investigate the interplay between different metabolic pathways, such as oxidation by CYPs and conjugation by UDP-glucuronosyltransferases (UGTs), by using specific activators like alamethicin. nih.gov
Identification and Characterization of Deuterated Pyrrolic Metabolites and N-Oxides
The metabolic activation of retrorsine by CYP enzymes leads to the formation of reactive pyrrolic metabolites, primarily dehydroretrorsine (B1670206) (DHR). nih.gov This highly unstable intermediate can then be hydrolyzed to the more stable DHP. nih.gov Another significant metabolite is retrorsine-N-oxide, formed through N-oxygenation. repec.org
In vitro studies using human liver microsomes have identified a new reactive metabolite of retrorsine, (3H-pyrrolizin-7-yl)methanol, along with its minor isomer. nih.gov Both of these metabolites were also observed in the microsomal metabolism of other hepatotoxic PAs. nih.gov The characterization of these metabolites is often achieved using high-resolution mass spectrometry and NMR spectroscopy. nih.gov
Deuterated internal standards are instrumental in the precise identification and quantification of these metabolites. For example, deuterated testosterone (B1683101) conjugates have been used to correct for ion suppression during mass spectrometric analysis. The use of deuterated analogs helps in distinguishing metabolites from background noise and confirming their structural identity.
Detoxification pathways are also studied in vitro. The conjugation of reactive pyrrolic metabolites with glutathione (B108866) (GSH) is a key detoxification mechanism. In isolated perfused rat livers, the conversion of dehydroalkaloids to the glutathione conjugate 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP) is considered a detoxification reaction. nih.gov For retrorsine, the release of GSDHP into bile was significantly higher compared to other PAs like trichodesmine. nih.gov Interestingly, two glutathione conjugates of retrorsine have been identified: 7-GSH-dehydroretronecine (DHP) and 7,9-diGSH-DHP. researchgate.net
| Metabolite Type | Specific Metabolites Identified | Analytical Techniques | Reference |
| Pyrrolic Metabolites | Dehydroretrorsine (DHR), 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), (3H-pyrrolizin-7-yl)methanol | High-Resolution Mass Spectrometry, NMR Spectroscopy | repec.orgnih.govnih.gov |
| N-Oxides | Retrorsine-N-oxide | Mass Spectrometry | repec.org |
| Glutathione Conjugates | 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP), 7-GSH-dehydroretronecine, 7,9-diGSH-DHP | Mass Spectrometry | nih.govresearchgate.net |
Role of Specific Cytochrome P450 Isozymes in Deuterated Retrorsine Metabolism
Identifying the specific cytochrome P450 (CYP) isozymes responsible for metabolizing retrorsine is crucial for understanding its toxicity and potential for drug-drug interactions. Several CYP isoforms are involved in the biotransformation of retrorsine. nih.gov
Studies using specific chemical inhibitors and recombinant expressed enzymes have helped to pinpoint the contribution of various CYP isozymes. For instance, troleandomycin, a specific inhibitor of CYP3A enzymes, was found to inhibit the formation of DHP by 77% and retrorsine-N-oxide by 29% in rat liver microsomes, indicating a major role for the CYP3A family in the metabolic activation of retrorsine. repec.org
Furthermore, exposure to retrorsine has been shown to induce the expression of several CYP enzymes in rats. The protein levels of CYPs 1A2, 2B1/2, and 2E1 were significantly increased in the liver microsomes of retrorsine-treated rats. nih.gov Additionally, CYP1A1, which is not typically detectable in control rat livers, was induced following retrorsine exposure. nih.gov This suggests that these induced enzymes may, in turn, be involved in the metabolism of retrorsine. nih.gov In contrast, the levels of CYP3A1 and CYP4A3 remained unchanged after retrorsine treatment. nih.gov
The use of a "cocktail" of probe drugs, each metabolized by a specific CYP isozyme, allows for the phenotyping of CYP450 activities. tandfonline.com Although not directly applied to deuterated retrorsine in the provided context, this methodology is a powerful tool for characterizing the metabolic profile of a compound. tandfonline.com
| CYP Isozyme | Role in Retrorsine Metabolism | Evidence | Reference |
| CYP3A | Major role in the formation of DHP and retrorsine-N-oxide. | Inhibition by troleandomycin. | repec.org |
| CYP1A1 | Induced by retrorsine exposure, suggesting potential involvement in metabolism. | Increased mRNA and protein levels after treatment. | nih.gov |
| CYP1A2 | Expression enhanced by retrorsine, suggesting potential involvement. | Increased protein levels after treatment. | nih.gov |
| CYP2B1/2 | Expression enhanced by retrorsine, suggesting potential involvement. | Increased protein levels after treatment. | nih.gov |
| CYP2E1 | Expression enhanced by retrorsine, suggesting potential involvement. | Increased protein levels after treatment. | nih.gov |
Biochemical Interactions and Adduct Formation Research in Model Systems
The reactive metabolites of retrorsine can form covalent bonds with cellular macromolecules, such as DNA and proteins, leading to the formation of adducts. The study of these adducts is critical for understanding the mechanisms of retrorsine-induced toxicity.
Investigation of Deuterated DNA Adduct Formation Mechanisms In Vitro
When the microsomal metabolism of retrorsine is carried out in the presence of calf thymus DNA, a set of DHP-derived DNA adducts is formed. repec.orgnih.gov These adducts are the same as those found in the liver DNA of rats treated with retrorsine, indicating that the in vitro system is a relevant model for studying in vivo events. repec.org
The formation of these DNA adducts is considered a key step in the initiation of tumorigenicity by PAs. nih.gov Mechanistic studies have shown that several tumorigenic PAs, including retrorsine, are metabolized to form an identical set of four DHP-derived DNA adducts. researchgate.net These have been identified as a pair of epimers of 7-hydroxy-9-(deoxyguanosin-N2-yl)dehydrosupinidine (DHP-dG-3 and DHP-dG-4) and a pair of epimers of 7-hydroxy-9-(deoxyadenosin-N6-yl)dehydrosupinidine (DHP-dA-3 and DHP-dA-4). researchgate.netresearchgate.net
The level of DHP-derived DNA adduct formation from retrorsine is comparable to that of another potent PA, riddelliine, and greater than that of monocrotaline. nih.gov Even the glutathione conjugate 7-GSH-DHP, previously considered a detoxification product, has been shown to bind to calf thymus DNA to form the same set of DHP-DNA adducts. jfda-online.com
Protein Adduct Formation Studies with Deuterated Retrorsine Metabolites
In addition to DNA, the reactive pyrrolic metabolites of retrorsine also bind to cellular proteins, forming pyrrole-protein adducts. researchgate.netnih.gov These adducts are considered biomarkers of PA-induced hepatotoxicity. researchgate.net
In vitro studies have demonstrated the formation of these adducts. The bound pyrroles in the liver following perfusion with retrorsine are likely an indication of hepatotoxicity. nih.gov The chemical form of these bound pyrroles has been identified as a 7-thioether conjugate of 6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine, indicating monoalkylation. nih.gov
Recent research has identified specific protein targets of these reactive metabolites. For example, ATP synthase subunit beta (ATP5B) has been identified as a protein that is bound by the reactive pyrrolic metabolites of retrorsine, forming a pyrrole–ATP5B adduct. researchgate.net This adduct was identified in the liver of rats and in HepaRG hepatocytes treated with retrorsine. researchgate.net The formation of such specific protein adducts is believed to play a significant role in the cytotoxic mechanisms of PAs. researchgate.net
| Adduct Type | Macromolecule | Specific Adducts Identified | Significance | Reference |
| DNA Adducts | DNA | DHP-dG-3, DHP-dG-4, DHP-dA-3, DHP-dA-4 | Biomarkers of tumorigenicity | repec.orgnih.govresearchgate.netresearchgate.net |
| Protein Adducts | Protein | 7-thioether conjugate of DHP, Pyrrole-ATP5B adduct | Biomarkers of hepatotoxicity | nih.govresearchgate.net |
Comparative Metabolic Studies with Deuterated and Non-Deuterated Retrorsine
The use of isotopically labeled compounds, particularly those substituted with deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful technique in the study of drug and toxin metabolism. This approach, centered on the kinetic isotope effect (KIE), allows for a detailed examination of reaction mechanisms and metabolic pathways. numberanalytics.commdpi.comresearchgate.net The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. numberanalytics.comwikipedia.org For the pyrrolizidine (B1209537) alkaloid retrorsine, comparing the metabolism of its deuterated analogue, Retrorsine-D4, with the non-deuterated form provides significant insights into its bioactivation and detoxification processes.
The primary metabolic pathways of retrorsine in the liver involve enzymatic reactions that can be influenced by isotopic substitution. These pathways include:
Dehydrogenation: Cytochrome P450 (CYP) enzymes catalyze the oxidation of retrorsine to form the highly reactive pyrrolic metabolite, dehydroretrorsine (DHP). mdpi.orgnih.gov This is considered a bioactivation step, as DHP is a potent alkylating agent capable of binding to cellular macromolecules like DNA and proteins, leading to toxicity. mdpi.orgnih.gov
N-oxidation: Retrorsine can be converted to retrorsine-N-oxide, a generally less toxic metabolite that can be excreted from the body. mdpi.orgresearchgate.net This pathway is considered a detoxification route.
Hydrolysis: The ester linkages in retrorsine can be cleaved, leading to the formation of retronecine (B1221780) and isatinecic acid. wikipedia.org This is also a detoxification pathway.
The dehydrogenation of retrorsine to DHP involves the breaking of a carbon-hydrogen (C-H) bond. When a hydrogen atom at the site of this reaction is replaced with a deuterium atom, as in this compound, the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond. Consequently, more energy is required to break the C-D bond, resulting in a slower reaction rate for this specific metabolic step. numberanalytics.commdpi.com This phenomenon is known as a primary kinetic isotope effect.
Studies on the in vitro metabolism of retrorsine using rat liver microsomes have quantified the formation rates of its primary metabolites. These findings serve as a baseline for understanding the metabolic profile of the non-deuterated compound.
Table 1: In Vitro Metabolic Rates of Non-Deuterated Retrorsine in Rat Liver Microsomes
| Metabolite | Rate of Formation (nmol/mg/min) | Metabolic Pathway |
| Dehydroretrorsine (DHP) | 4.8 ± 0.1 | Dehydrogenation (Bioactivation) |
| Retrorsine-N-oxide | 17.6 ± 0.5 | N-oxidation (Detoxification) |
Data sourced from in vitro studies with F344 female rat liver microsomes. mdpi.org
Based on the principles of the kinetic isotope effect, the metabolic profile of this compound is expected to differ significantly from that of its non-deuterated counterpart, particularly in the rate of DHP formation. The deuteration at the C-H bonds targeted during dehydrogenation would selectively impede this bioactivation pathway.
Table 2: Expected Impact of Deuteration on Retrorsine Metabolic Pathways
| Metabolic Pathway | Expected Effect on Rate for this compound | Rationale |
| Dehydrogenation (to DHP) | Decreased | Primary kinetic isotope effect due to the cleavage of a stronger C-D bond. |
| N-oxidation | No significant change or potential increase | This pathway does not involve the cleavage of the deuterated C-H bonds, and a decrease in the competing dehydrogenation pathway may shunt more substrate towards N-oxidation. |
| Hydrolysis | No significant change | This pathway involves the cleavage of ester bonds, not the deuterated C-H bonds. |
Cellular and Subcellular Research Applications of Retrorsine D4 in Experimental Models
Impact of Retrorsine (B1680556) on Cell Cycle Progression in Experimental Models
Retrorsine exerts a potent and persistent inhibitory effect on the cell cycle, particularly in hepatocytes. This property has been extensively leveraged in experimental models of liver regeneration and cell transplantation. kogistate.gov.ng When administered to animals, retrorsine creates an environment where endogenous liver cells are blocked from proliferating, allowing for the study of transplanted cell growth or liver pathophysiology. usu.edu
The primary mechanism of retrorsine's action is a blockage of hepatocyte progression through the cell cycle. semanticscholar.org Studies in rat models have demonstrated that retrorsine impairs liver regeneration following partial hepatectomy (PH) or portal branch ligation (PBL). nih.govnih.gov The block is not confined to a single checkpoint; evidence points to arrests at the G1/S transition as well as in the late S or G2/M phases of the cell cycle. semanticscholar.orgmedchemexpress.com This inhibition is characterized by a significant reduction in DNA synthesis, as measured by 5'-bromodeoxyuridine (BrdU) incorporation, and a near-complete absence of mitotic figures in hepatocytes of retrorsine-treated animals. kogistate.gov.ngnih.gov
Molecular analysis in these models reveals that retrorsine administration strongly impairs the induction of key cell cycle-related proteins. nih.gov Levels of Proliferating Cell Nuclear Antigen (PCNA), Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 4 (CDK4) are significantly suppressed in the regenerating liver lobes of retrorsine-treated rats. nih.govnih.gov Interestingly, one study noted that before surgical intervention, the livers of retrorsine-treated rats showed higher baseline levels of these proteins, suggesting a complex initial response prior to the established inhibitory effects during regeneration. nih.gov This sustained cell cycle arrest is a critical feature of retrorsine's biological activity in experimental settings. kogistate.gov.ng However, it is noteworthy that the effect appears to be species-specific, as studies have shown that retrorsine fails to inhibit mouse hepatocyte proliferation after liver injury, in stark contrast to its effects in rats. nih.gov
Table 1: Summary of Retrorsine's Impact on Cell Cycle in Experimental Models
| Experimental Model | Key Findings | Affected Proteins/Markers | Reference(s) |
|---|---|---|---|
| Rat Partial Hepatectomy (PH) | Strong and persistent block of hepatocyte proliferation; inhibited DNA synthesis. | BrdU, Mitotic figures | kogistate.gov.ng |
| Rat Portal Branch Ligation (PBL) | Impaired liver weight gain, protein, and DNA synthesis; block before G1/S and in S or G2/M phase. | Cyclin E, CDK2, CDK4, PCNA, BrdU | nih.govnih.gov |
| Rat Hepatocyte Transplantation | Creates a growth-constrained environment by blocking endogenous hepatocyte cell cycle, enabling selective proliferation of transplanted cells. | Cell Cycle Block | usu.edu |
| Mouse Liver Injury (CCl4) | No significant inhibition of hepatocyte proliferation observed. | Ki-67 | nih.gov |
Mechanisms of Cellular Proliferative Capacity Modulation by Retrorsine Analogs
The ability to modulate cellular proliferative capacity is not unique to retrorsine but is a characteristic feature of many 1,2-unsaturated pyrrolizidine (B1209537) alkaloids. These compounds, considered analogs of retrorsine, share a common mechanism of action rooted in their metabolic activation. PAs in their native form are not biologically active but are converted into highly reactive pyrrolic metabolites, primarily by cytochrome P450 (CYP) enzymes in the liver. usu.eduoup.commdpi.com
These activated metabolites are bifunctional electrophiles capable of alkylating cellular nucleophiles, such as DNA and proteins. usu.eduoup.com This alkylation leads to the formation of adducts and, crucially, cross-links (both DNA-DNA and DNA-protein), which are considered a critical event in the antimitotic and cytotoxic action of PAs. oup.comusu.edu The capacity to form these cross-links is directly related to the inhibition of cellular proliferation. usu.edu
The specific structure of the PA analog influences its metabolic fate and, consequently, its potency. Comparative studies have revealed differences in the rates of metabolism and the types of adducts formed by various PAs.
Macrocyclic Diester PAs: Analogs like seneciphylline, riddelliine, and monocrotaline, which share a macrocyclic diester structure with retrorsine, are among the most potent inducers of DNA cross-links and inhibitors of cell proliferation. usu.eduresearchgate.net The size of the macrocyclic ring and the presence of α,β-unsaturation in the ester side chain are structural features that enhance this activity. usu.edu
Open-Chain Diester PAs: Lasiocarpine, an open-chain diester, is also a potent toxin that inhibits DNA, RNA, and protein synthesis following metabolic activation. researchgate.net
Monoester PAs: Monoesters are generally less toxic and less effective at forming the DNA adducts responsible for inhibiting proliferation compared to diester PAs. researchgate.netmdpi.com
Therefore, while the fundamental mechanism of inhibiting cell proliferation via metabolic activation and macromolecular cross-linking is common among retrorsine and its analogs, the efficiency of this process is highly dependent on the specific chemical structure of the alkaloid. usu.edunih.gov
Studies on DNA, RNA, and Protein Synthesis Inhibition in Cultured Cells
The antiproliferative effects of retrorsine are a direct consequence of its ability to interfere with the synthesis of essential macromolecules. Following metabolic activation, the resulting pyrrolic esters readily react with DNA, RNA, and proteins, leading to a profound inhibition of their synthesis and function. medchemexpress.comnih.gov
DNA Synthesis Inhibition: The formation of DNA adducts and cross-links is a primary mechanism of retrorsine's action. medchemexpress.com These lesions physically obstruct the DNA replication machinery, leading to a halt in DNA synthesis. nih.gov This is experimentally observed as a sharp decrease in the incorporation of labeled nucleotides (like BrdU) into the DNA of treated cells. nih.gov The cross-links can be between two DNA strands (interstrand) or between DNA and a protein. oup.comresearchgate.net Studies with various PA analogs have shown that macrocyclic diesters like retrorsine are particularly potent inducers of these DNA lesions. usu.edu
Protein Synthesis Inhibition: Protein synthesis is also strongly impaired by retrorsine. nih.govmedchemexpress.com This is due to the formation of pyrrole-protein adducts, which can alter protein structure and function. nih.gov Furthermore, damage to DNA and RNA templates can indirectly disrupt the processes of transcription and translation. Research has identified specific protein targets for PA-induced cross-linking. For example, actin, a crucial protein for both cellular structure and processes like DNA replication, has been found to be a component of DNA-protein cross-links induced by PA metabolites. usu.edunih.gov
RNA Synthesis Inhibition: The inhibition of RNA synthesis has also been reported. semanticscholar.org Recent studies have shed more light on this process, revealing that retrorsine metabolites form adducts directly with cellular RNA. These RNA adducts were detected in cultured mouse primary hepatocytes and mouse liver tissue following retrorsine exposure. The formation of these adducts can disrupt the template function of RNA, interfering with processes like reverse transcription and translation.
Table 2: Summary of Retrorsine's Inhibitory Effects on Macromolecular Synthesis
| Macromolecule | Effect | Mechanism | Experimental Evidence | Reference(s) |
|---|---|---|---|---|
| DNA | Inhibition of Synthesis | Formation of DNA-DNA and DNA-protein cross-links, obstructing replication. | Reduced BrdU incorporation; alkaline elution assays. | nih.govmedchemexpress.comoup.comusu.edu |
| Protein | Inhibition of Synthesis | Formation of pyrrole-protein adducts; cross-linking with proteins like actin. | Impaired liver protein gain; Western blot analysis of DNA-protein complexes. | usu.edunih.govmedchemexpress.comnih.gov |
| RNA | Inhibition of Synthesis | Formation of RNA adducts (on adenosine (B11128) and guanosine), disrupting template function. | Direct detection of RNA adducts in cultured hepatocytes and liver tissue. | semanticscholar.orgnih.gov |
Subcellular Localization and Distribution of Deuterated Retrorsine and Metabolites
Understanding the subcellular journey of retrorsine from uptake to its ultimate molecular targets is key to explaining its biological effects. While specific studies detailing the localization of Retrorsine-D4 are not widely published, the use of such deuterated standards is a critical tool in metabolic research. Isotopic labeling allows for the precise tracking of a compound and its metabolites by mass spectrometry, distinguishing them from endogenous molecules. sfu-kras.ru The general pathway for retrorsine is well-established.
The process begins with the uptake of retrorsine into hepatocytes, a process mediated by active transport proteins such as the organic cation transporter 1 (SLC22A1). semanticscholar.orgmdpi.com Once inside the hepatocyte, retrorsine is transported to the endoplasmic reticulum, where it is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, into its reactive pyrrolic form, dehydroretrorsine (B1670206). oup.comnih.gov
This highly reactive metabolite is the primary effector of toxicity. Due to its instability, it acts close to its site of formation. It binds to nucleophiles within the cell, forming adducts with macromolecules. nih.gov
Nucleus: A significant portion of the damage occurs in the nucleus. The pyrrolic metabolites cross the nuclear membrane and form adducts and cross-links with DNA, leading to genotoxicity and cell cycle arrest. researchgate.net The identification of nuclear proteins like actin in DNA-protein complexes confirms the presence and activity of these metabolites within the nucleus. nih.gov
Cytosol and Other Organelles: Pyrrolic metabolites also react with cytosolic components. They form adducts with proteins and deplete cellular glutathione (B108866) (GSH), a key antioxidant, by forming GSH conjugates. usu.edunih.gov This process is considered a detoxification pathway, and the resulting conjugates are often exported from the cell. nih.gov
Export and Extrahepatic Distribution: While much of the metabolism and damage occurs in the liver, studies indicate that the reactive pyrrolic metabolites can be stable enough to be transported out of the hepatocyte and travel to other organs, such as the lung and intestine, where they can cause further damage. semanticscholar.org
The use of this compound in such studies would enable researchers to definitively trace the parent compound and its various metabolites through these subcellular compartments and systemic pathways, providing quantitative data on its distribution and fate.
Biosynthetic Pathway Elucidation of Pyrrolizidine Alkaloids Using Deuterated Precursors
Tracing of Deuterium-Labeled Precursor Incorporation in Plant Systems
The foundation of biosynthetic pathway elucidation lies in feeding experiments where isotopically labeled compounds are administered to living organisms, in this case, PA-producing plants. The subsequent isolation and analysis of the target metabolite, such as retrorsine (B1680556), reveals the positions and extent of isotope incorporation, providing a roadmap of its formation.
Early studies established that the necine base of retrorsine, known as retronecine (B1221780), is derived from two molecules of putrescine (1,4-diaminobutane). rsc.orgrsc.org Putrescine itself is formed from L-ornithine or L-arginine. To trace this pathway, various deuterated and carbon-labeled putrescines have been synthesized and fed to plants like Senecio isatideus. For instance, feeding experiments using [1,1,4,4-²H₄]putrescine resulted in the isolation of retrorsine that was labeled with deuterium (B1214612). nih.govresearchgate.net Analysis by ²H Nuclear Magnetic Resonance (NMR) spectroscopy showed that the resulting retronecine retained three deuterium atoms, confirming the incorporation of the putrescine backbone. nih.govresearchgate.net
These tracer studies demonstrated that putrescine is a direct and efficient precursor to the pyrrolizidine (B1209537) ring system. The incorporation patterns observed from different labeled putrescines helped to confirm that a symmetrical C₄–N–C₄ intermediate is formed from two putrescine molecules during the biosynthesis. rsc.orgrsc.org
Table 1: Incorporation of Labeled Putrescine Precursors into Retronecine in Senecio isatideus
| Labeled Precursor Fed | Plant Species | Major Labeled Product | Key Finding | Reference |
|---|---|---|---|---|
| [1,4-¹⁴C₂]putrescine | Senecio isatideus | [¹⁴C]-Retronecine | Confirmed putrescine as an efficient precursor for the pyrrolizidine ring. | rsc.org |
| [1,4-¹³C₂]putrescine | Senecio isatideus | [¹³C]-Retronecine | Demonstrated that two molecules of putrescine are incorporated into each retronecine molecule via a symmetrical intermediate. | rsc.org |
| [1,1,4,4-²H₄]putrescine | Senecio isatideus | [²H]-Retronecine | Traced the fate of specific hydrogen atoms from putrescine to the final necine base structure. | nih.govresearchgate.net |
| [2,3-²H₄]putrescine | Senecio isatideus | [²H]-Retrorsine | Provided a complete labeling pattern using ²H NMR, clarifying the biosynthetic route. |
Identification of Intermediate Steps in Retrorsine Biosynthesis using Deuterated Substrates
The use of deuterated substrates has been pivotal in identifying specific, often transient, intermediates in the pathway from putrescine to retrorsine. The labeling patterns in the final alkaloid provide strong evidence for the existence of proposed intermediates.
One of the most significant findings from tracer studies was the identification of homospermidine as the key symmetrical C₄–N–C₄ intermediate formed from two putrescine molecules. nih.gov Experiments showed that labeled homospermidine was efficiently incorporated into the necine base of retrorsine. nih.govmdpi.com Further studies using deuterated putrescines helped to elucidate the steps following homospermidine formation. It was proposed that 1-hydroxymethylpyrrolizidines like trachelanthamidine (B129624) and isoretronecanol (B1229980) are subsequent intermediates. researchgate.net Feeding experiments confirmed that trachelanthamidine is an efficient precursor for retronecine, while the diastereomeric isoretronecanol is incorporated into the related necine, rosmarinecine.
The sequence of the final steps to form retronecine was also investigated. Pulse-feeding experiments suggested that trachelanthamidine is first dehydrogenated to form supinidine, which is then hydroxylated at the C-7 position to yield retronecine. mdpi.com
Enzymatic Characterization in Deuterated Alkaloid Biosynthetic Pathways
Isotopically labeled substrates, including deuterated ones, are crucial tools for characterizing the enzymes that catalyze the steps in a biosynthetic pathway. The first pathway-specific enzyme in PA biosynthesis is homospermidine synthase (HSS), which catalyzes the NAD⁺-dependent formation of homospermidine from two molecules of putrescine or, more accurately, from one molecule of putrescine and the aminobutyl moiety of spermidine. oup.comcdnsciencepub.comresearchgate.netcdnsciencepub.com
To understand the mechanism of HSS, chirally deuterated putrescines, such as (R)-[1-²H]putrescine and (S)-[1-²H]putrescine, were used as substrates for the enzyme isolated from PA-producing plants. cdnsciencepub.comresearchgate.netcdnsciencepub.com Analysis of the resulting homospermidine revealed that the reaction proceeded with 100% retention of the deuterium label from both chiral precursors. cdnsciencepub.comcdnsciencepub.com This finding demonstrated that NAD⁺ functions first as a hydride acceptor in the oxidation of one putrescine molecule (or the aminobutyl group of spermidine) to an aldehyde intermediate, and subsequently as a hydride donor in the reduction of an imine, without exchange of the hydride with the solvent. cdnsciencepub.comresearchgate.net
These enzymatic studies provide a detailed picture of the reaction mechanism at the molecular level, a feat made possible by the ability to track the fate of specific deuterium atoms.
Stereochemical Investigations of Biosynthetic Reactions with Deuterated Tracers
Many steps in biosynthetic pathways are stereospecific, meaning enzymes control the precise three-dimensional arrangement of atoms during a reaction. Deuterated tracers are exceptionally well-suited for investigating this stereochemistry. By using chirally labeled precursors and determining the position and stereochemistry of the deuterium atoms in the final product via ²H NMR spectroscopy, the stereochemical course of individual enzymatic reactions can be established. nih.gov
In the biosynthesis of retronecine, feeding experiments with (R)- and (S)-[1-²H]putrescine to Senecio isatideus plants were conducted. Analysis of the ²H NMR spectrum of the resulting retrorsine revealed the specific positions and orientations of the deuterium labels. The results showed that the oxidation of the primary amino groups of the putrescine units occurs with the stereospecific loss of the pro-S hydrogen atom at C-1. rsc.org
Furthermore, the reduction of a proposed aldehyde intermediate to form the C-9 hydroxymethyl group of retronecine was shown to be stereospecific. rsc.org Feeding [1,1,4,4-²H₄]putrescine resulted in a deuterium label at the pro-S position at C-9 of retronecine, which is consistent with the stereospecific reduction of an aldehyde by a dehydrogenase enzyme. nih.govrsc.org These detailed stereochemical insights are critical for a complete understanding of the enzyme mechanisms governing PA biosynthesis.
Table 2: Stereochemical Fate of Deuterium Labels in Retronecine/Rosmarinecine Biosynthesis
| Deuterated Precursor | Reaction Step Investigated | Stereochemical Outcome | Reference |
|---|---|---|---|
| (R)- and (S)-[1-²H]putrescine | Oxidation of amino groups | Stereospecific loss of the pro-S hydrogen from the carbon bearing the amino group. | rsc.org |
| [1,1,4,4-²H₄]putrescine | Reduction of aldehyde to C-9 alcohol | Hydride addition to the re face of the aldehyde, resulting in a pro-S deuterium at C-9. | nih.govrsc.org |
| (R)- and (S)-[2-²H]putrescine | Hydroxylation at C-2 and C-7 (in Rosmarinecine) | Hydroxylation proceeds with retention of configuration at the carbon center. | rsc.org |
Development and Application of Retrorsine D4 As a Research Standard
Standardization of Quantitative Pyrrolizidine (B1209537) Alkaloid Analysis using Retrorsine-D4 as an Internal Standard
The quantitative analysis of pyrrolizidine alkaloids (PAs) in complex matrices such as food, feed, and herbal products is a significant analytical challenge. researchgate.net These matrices can interfere with the analytical signal, a phenomenon known as the matrix effect, leading to inaccurate quantification. The use of an internal standard that behaves similarly to the analyte during sample preparation and analysis is essential to compensate for these effects and for any loss of analyte during sample workup. carlroth.com
Isotopically labeled standards, such as this compound, are considered the gold standard for quantitative analysis using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). carlroth.comacs.org Because this compound is chemically almost identical to native Retrorsine (B1680556), it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer's source. However, its mass is different, allowing the detector to distinguish it from the non-labeled analyte. carlroth.com By adding a known quantity of this compound to a sample at the beginning of the analytical process, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively nullifying matrix effects and variations in instrument response. mdpi.com
This approach is fundamental to methods developed for the surveillance of PAs in products like honey, herbal teas, liqueurs, and spices. nih.govnih.govfapas.com For instance, the QuPPe (Quick Polar Pesticides) method, adapted for PA analysis, emphasizes the importance of using isotopically labeled standards for accurate quantification. acs.org Regulatory bodies and food safety authorities rely on such standardized methods to monitor PA levels and ensure consumer safety. measurlabs.comaoac.org
Table 1: Overview of Analytical Methods for Pyrrolizidine Alkaloid Quantification
| Analytical Technique | Role of Internal Standard (e.g., this compound) | Common Matrices | Key Findings/Application |
|---|---|---|---|
| HPLC-MS/MS | Compensates for matrix effects and variations in sample preparation and instrument response. acs.orgnih.gov | Honey, Herbal Infusions, Spices, Dietary Supplements. nih.govmeasurlabs.commdpi.com | Enables highly sensitive and selective quantification of PAs at trace levels, essential for regulatory monitoring. researchgate.netmdpi.com |
| GC-MS | Similar to HPLC-MS/MS, corrects for analytical variability. researchgate.net | Plant material, Honey. researchgate.net | An alternative to HPLC-MS/MS, particularly after derivatization of PAs. researchgate.net |
| UHPLC-HRMS | Allows for precise quantification by comparing the analyte's peak area to the known concentration of the labeled standard. nih.gov | Medicinal Plants, Crude Herbal Extracts. nih.gov | Facilitates quantification directly from crude extracts, potentially reducing the need for extensive cleanup and avoiding underestimation of total PA content. nih.gov |
Interlaboratory Comparison and Proficiency Testing with Deuterated Reference Materials
Ensuring that different laboratories can produce consistent and comparable results is vital for effective food safety monitoring and regulatory enforcement. Interlaboratory comparisons and proficiency tests (PTs) are organized to assess and benchmark the performance of analytical laboratories. europa.eueuropa.eu In the context of PA analysis, these tests often involve distributing homogenous samples (e.g., naturally contaminated or spiked honey, herbal infusions, or animal feed) to participating labs. fapas.comeuropa.eueuropa.eu
The use of deuterated reference materials like this compound is critical for laboratories participating in these PTs. To achieve accurate results that compare well with the reference values, robust quantitative methods are necessary, and isotope dilution mass spectrometry is the state-of-the-art approach. A 2017 proficiency test organized by the European Union Reference Laboratory (EURL) included a test item of a herbal infusion that was naturally contaminated with several PAs, including Retrorsine. europa.eu A 2012 PT also used Retrorsine as a component in a standard solution provided to participants for the analysis of honey and hay. europa.eu
The outcomes of these PTs highlight challenges in PA analysis, such as issues with quantifying isomeric PAs, and demonstrate the need for high-quality, well-characterized reference standards. europa.eu Laboratories that employ methods incorporating isotopically labeled internal standards are generally better equipped to overcome these challenges and produce reliable data. These interlaboratory studies drive improvements in analytical methodology and promote the standardization of PA quantification across the board. nih.govaoac.org
Table 2: Example of a Proficiency Test for Pyrrolizidine Alkaloids
| Proficiency Test ID | Year | Organizer | Test Materials | Analytes Included | Purpose |
|---|---|---|---|---|---|
| JRC PT on PAs | 2017 | EURL for Mycotoxins & Plant Toxins | Acacia Honey (spiked), Herbal Infusion (naturally contaminated) | Echimidine, Integerrimine, Intermedine, Senecionine, Seneciphylline-NO, Senkirkine, Retrorsine , Senecivernine europa.eu | To assess the capabilities of European laboratories to determine PAs in relevant food matrices. europa.eu |
Advancements in Reference Material Synthesis and Certification for this compound
The availability of high-purity, certified reference materials (CRMs) is a prerequisite for the development and validation of reliable analytical methods. The production of a CRM like this compound is a multi-step process that begins with complex chemical synthesis and culminates in rigorous certification. cerilliant.com
The synthesis of pyrrolizidine alkaloids is a challenging area of organic chemistry. The core structure, often retronecine (B1221780), can be synthesized through various chemical pathways. unigoa.ac.in To create a deuterated version like this compound, deuterium (B1214612) atoms are incorporated at specific, stable positions within the molecule during the synthesis process.
Once synthesized, the material must undergo a stringent certification process to qualify as a CRM. This process is conducted by accredited reference material producers, often working under international standards such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). cerilliant.comsigmaaldrich.com Certification involves:
Identity Confirmation: Verifying the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Purity Determination: Assessing the chemical purity, often using a mass balance approach that accounts for chromatographic purity, water content, residual solvents, and inorganic impurities. phytolab.com
Characterization and Value Assignment: Precisely determining the concentration of the standard in a solution or its mass fraction as a neat material.
Uncertainty Assessment: Calculating the measurement uncertainty associated with the certified value.
Issuing a Certificate of Analysis (COA): Providing a comprehensive document that details all analytical data, the certified value and its uncertainty, and traceability statements. cerilliant.com
Companies specializing in reference standards provide these certified materials to analytical laboratories worldwide, ensuring the accuracy and traceability of measurements. cerilliant.comphytolab.com
Table 3: Providers of Pyrrolizidine Alkaloid Reference Materials
| Provider | Type of Standard Offered | Quality System/Accreditation Mentioned |
|---|---|---|
| PhytoLab | Primary reference standards with certified absolute purity (e.g., Retrorsine N-oxide). phytolab.com | Provides a detailed Certificate of Analysis. phytolab.com |
| Cerilliant (part of MilliporeSigma) | Certified Reference Materials (CRMs) and Certified Spiking Solutions®, including Retrorsine and Retrorsine N-oxide. cerilliant.com | ISO Guide 34, ISO/IEC 17025, ISO 13485, ISO 9001. cerilliant.com |
| Carl ROTH | Reference substances for HPLC (e.g., Retrorsine) with high purity levels. carlroth.com | Provides a Certificate of Analysis with an HPLC chromatogram. carlroth.com |
Emerging Research Areas and Future Directions for Retrorsine D4 Studies
Integration of Retrorsine-D4 in Multi-Omics Research (e.g., Metabolomics, Proteomics)
The use of stable isotope-labeled compounds is a cornerstone of modern multi-omics research, and this compound is no exception. symeres.com Its integration into metabolomics and proteomics workflows offers a significant advantage in tracing the molecule and its metabolic products within complex biological systems. clearsynth.com
In metabolomics , this compound serves as an invaluable internal standard and tracer. thalesnano.com When analyzing complex biological samples like cell incubates, the deuterated standard helps in the accurate quantification of the parent compound and its metabolites by mass spectrometry. researcher.lifemdpi.com The known mass shift of four Daltons allows for the clear distinction between the exogenously supplied this compound and any endogenously present, non-labeled analogues. This is crucial for untargeted metabolomics studies aimed at discovering novel metabolites and understanding biotransformation pathways. researcher.lifenih.gov For instance, studies on human HepaRG cells treated with pyrrolizidine (B1209537) alkaloids have successfully used untargeted metabolomics to model concentration-response relationships and gain insights into the mode of action. ifremer.fr The use of a deuterated compound like this compound in such a model would enhance the sensitivity and specificity of metabolite identification. nih.govifremer.fr
In the field of proteomics , this compound can be used to identify protein adducts, which are critical to understanding the mechanisms of toxicity. Pyrrolizidine alkaloids are known to be metabolically activated to reactive pyrrolic esters that can bind to cellular macromolecules, including proteins. nih.govnih.gov By using this compound, researchers can more easily identify and characterize these protein adducts using mass spectrometry-based proteomics. The deuterium (B1214612) label acts as a unique signature, facilitating the identification of peptides modified by retrorsine (B1680556) metabolites against a complex background of unmodified peptides. nih.gov While proteomics studies have identified proteins and pathways associated with retrorsine-induced hepatotoxicity, the application of deuterated versions promises to refine these findings by pinpointing specific molecular targets with greater certainty. nih.govresearchgate.netacs.org
Table 1: Applications of this compound in Multi-Omics
| Omics Field | Application of this compound | Research Goal | Key Advantage of Deuteration |
| Metabolomics | Internal Standard / Tracer | Accurate quantification of retrorsine and its metabolites; Elucidation of metabolic pathways. symeres.comifremer.fr | Known mass shift allows clear differentiation from endogenous compounds and aids in structural elucidation of metabolites. thalesnano.comnih.gov |
| Proteomics | Adduct Identification | Identification of specific protein targets that covalently bind to reactive retrorsine metabolites. nih.gov | Deuterium label serves as a unique mass signature for identifying modified peptides in complex protein digests. nih.govresearchgate.net |
Application in Advanced Imaging Techniques for Tracing Chemical Pathways
Advanced imaging techniques are powerful tools for visualizing biological processes at the molecular level. The incorporation of isotopic labels, such as deuterium in this compound, opens up new possibilities for tracing the distribution and metabolic fate of the compound in tissues and even whole organisms. researchgate.net
While direct imaging of deuterated compounds remains challenging, its use in conjunction with mass spectrometry imaging (MSI) is a promising frontier. MSI allows for the label-free mapping of hundreds of molecules directly from tissue sections. By administering this compound, researchers can use MSI to visualize the spatial distribution of the parent compound and its deuterated metabolites within an organ, such as the liver. This can provide critical information on where the compound accumulates and where metabolic activation occurs, linking biochemical pathways to tissue architecture.
Furthermore, insights gained from studies using this compound can inform the development of probes for more conventional imaging modalities like Positron Emission Tomography (PET). nih.gov By identifying the key metabolites and cellular targets of retrorsine, it may be possible to design radiolabeled tracers (e.g., with Carbon-11 or Fluorine-18) that bind to these targets. These PET probes could then be used for non-invasive, real-time imaging of the biological effects of retrorsine exposure. Advanced MRI techniques, such as MR spectroscopy, also provide metabolic information and could potentially be adapted to detect changes induced by labeled compounds. nih.govnih.gov
Computational Modeling and In Silico Approaches for Deuterated Compound Research
Computational modeling provides a powerful, non-experimental means to predict and understand the behavior of chemical compounds. For deuterated substances like this compound, in silico approaches can be used to explore aspects ranging from molecular properties to systemic toxicity.
Molecular Docking and Dynamics: These methods can simulate the interaction between this compound and biological macromolecules, such as metabolic enzymes (e.g., Cytochrome P450s) or target proteins. nih.gov While the chemical behavior of deuterated compounds is very similar to their non-deuterated counterparts, subtle differences in vibrational properties can be modeled. clearsynth.com Computational chemistry can be used to calculate properties like 13C chemical shielding anisotropies, which are influenced by molecular structure and can be benchmarked against experimental NMR data. researchgate.netacs.org This can help refine our understanding of the compound's conformation and electronic structure. researchgate.net
Physiologically Based Toxicokinetic (PBTK) Modeling: PBTK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) processes in the body. nih.govnih.gov A PBTK model has been developed for retrorsine to predict its concentration in the liver and subsequent toxicity. nih.gov this compound is an ideal tool for refining and validating such models. By administering this compound and measuring its levels and the levels of its deuterated metabolites in various tissues and fluids over time, researchers can obtain precise data to calibrate the model parameters, such as rates of metabolic clearance and transport. nih.gov
Table 2: In Silico Approaches for this compound Research
| Modeling Approach | Specific Application | Information Gained |
| Molecular Docking | Simulating binding to metabolic enzymes (e.g., P450s). nih.gov | Predicts binding affinity and orientation, offering insights into metabolic activation. |
| Quantum Chemistry | Calculating NMR parameters and vibrational frequencies. researchgate.netacs.org | Correlates computational data with experimental spectra to confirm structure and understand electronic properties. |
| PBTK Modeling | Simulating the ADME of this compound in a whole-body context. nih.govnih.gov | Predicts tissue-specific concentrations and helps translate in vitro data to in vivo scenarios. |
| Metabolite Prediction | Using fragmenter software (e.g., MetFrag) with HDX data. d-nb.inforesearchgate.net | Helps in the structural elucidation of unknown metabolites by predicting fragmentation patterns of deuterated ions. |
Development of Novel Experimental Models for Mechanistic Investigations with this compound
To fully exploit the potential of this compound in mechanistic studies, advanced experimental models that more accurately recapitulate human physiology are essential. Research is moving beyond traditional 2D cell cultures and animal models to more complex and relevant systems.
3D Cell Cultures and Organoids: Liver organoids or spheroids, which are three-dimensional cell culture systems that mimic the architecture and function of the liver, are becoming increasingly important in toxicology. nih.gov Using these models with this compound allows for the study of its metabolism and effects in a more physiologically relevant context. For example, the emergence of specific cell populations, like small hepatocyte-like progenitor cells, has been observed in retrorsine-based rat models of liver regeneration, highlighting novel cellular responses that could be investigated in detail using organoid systems. nih.govnih.gov
Microphysiological Systems (MPS) or "Organs-on-a-Chip": These devices contain cultured living cells in continuously perfused micro-chambers to model the physiology of an organ or organ system. A "liver-on-a-chip" model could be used to study the metabolism of this compound and its effects on liver cells with high fidelity. The use of deuterated compounds in these systems allows for precise mass balance studies, tracking the parent compound and all its metabolites as they are produced and cleared from the system.
The development of these novel models, combined with the analytical advantages conferred by the deuterium label in this compound, will enable more sophisticated and mechanistically informative investigations into the biological journey of this pyrrolizidine alkaloid.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for identifying and quantifying Retrorsine-D4 in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Validate the method per FDA guidelines (sensitivity, linearity, precision) and cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .
- Key Considerations : Include negative controls to rule out matrix interference and perform recovery studies at multiple concentrations (e.g., 1–100 ng/mL) .
Q. How should researchers design in vitro studies to assess this compound’s hepatotoxicity mechanisms?
- Methodological Answer : Employ primary hepatocyte cultures or HepG2 cells exposed to this compound at IC₅₀ concentrations. Measure markers like ALT, AST, and glutathione depletion. Use transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., CYP450 enzymes) and validate with qPCR .
- Data Contradiction Tip : If cytotoxicity varies between cell lines, compare metabolic competency (e.g., CYP3A4 activity) across models .
Q. What are the best practices for synthesizing and purifying this compound to ensure isotopic purity?
- Methodological Answer : Optimize deuterium incorporation using catalytic deuteration under inert conditions. Confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and monitor for protium exchange using ¹H-NMR .
- Validation Step : Conduct stability studies under varying pH and temperature to assess deuterium retention .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways be resolved across species?
- Methodological Answer : Perform cross-species microsomal assays (human, rat, mouse) with this compound and analyze metabolites via UPLC-QTOF. Use kinetic modeling (e.g., Michaelis-Menten) to compare Vₘₐₓ and Kₘ values. Reconcile discrepancies by testing for enzyme polymorphisms (e.g., CYP2D6 isoforms) .
- Case Study : A 2023 study resolved human-rat disparities by identifying species-specific glutathione conjugation rates .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., log-logistic models) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-individual variability. Validate with Akaike Information Criterion (AIC) to select the best-fit model .
- Contradiction Management : If outliers persist, conduct sensitivity analyses or explore bimodal distributions indicative of subpopulations .
Q. How can researchers validate this compound’s proposed mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 gene editing (e.g., knock out putative target genes like CYP3A4) with phenotypic rescue experiments. Use spatial omics (e.g., MALDI imaging) to localize this compound and its metabolites in tissue sections .
- Data Integration : Overlay multi-omics data (proteomics, metabolomics) to construct interaction networks .
Data Analysis and Reproducibility
Q. What strategies mitigate batch effects in this compound transcriptomic datasets?
- Methodological Answer : Implement ComBat or surrogate variable analysis (SVA) for batch correction. Include technical replicates and spike-in controls (e.g., External RNA Controls Consortium standards) .
- Reproducibility Checklist :
- Document R/Bioconductor packages and versions used .
- Share raw FASTQ files and processed counts via repositories like Chemotion .
Q. How should contradictory findings between in silico predictions and in vivo this compound pharmacokinetics be addressed?
- Methodological Answer : Re-evaluate in silico parameters (e.g., logP, plasma protein binding) using experimental data. Refine physiologically based pharmacokinetic (PBPK) models with Bayesian priors derived from in vivo studies .
- Case Example : A 2024 study reconciled disparities by incorporating enterohepatic recirculation into PBPK models .
Tables for Methodological Reference
Table 1 : Analytical Techniques for this compound Characterization
| Technique | Application | Validation Criteria | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification in plasma | LOQ ≤ 0.1 ng/mL, R² ≥ 0.99 | |
| HRMS | Isotopic purity assessment | Mass accuracy < 3 ppm | |
| ¹H-/¹³C-NMR | Structural elucidation | Signal-to-noise ratio > 20:1 |
Table 2 : Common Data Contradictions and Resolutions
| Contradiction Type | Resolution Strategy | Example |
|---|---|---|
| Species-dependent metabolism | Cross-species enzyme activity assays | |
| In vitro-in vivo efficacy gaps | PBPK modeling with tissue-specific parameters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
